1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a tetrazole ring, an ethoxyphenyl group, and a thiophenylmethyl group
Scientific Research Applications
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Urea Linkage: This involves the reaction of an isocyanate with an amine to form the urea linkage.
Attachment of the Thiophenylmethyl Group: This can be done through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Protein-Ligand Interactions: It may interact with specific proteins, altering their function or stability.
Pharmaceutical Action: The compound may interact with cellular receptors or enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(phenylmethyl)urea: Similar structure but with a phenylmethyl group instead of a thiophenylmethyl group.
Properties
IUPAC Name |
1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S/c1-2-24-13-7-5-12(6-8-13)22-15(19-20-21-22)11-18-16(23)17-10-14-4-3-9-25-14/h3-9H,2,10-11H2,1H3,(H2,17,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHHGIGBFCOFPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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